molecular formula C16H13N3S B2537373 (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 324066-89-9

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B2537373
CAS No.: 324066-89-9
M. Wt: 279.36
InChI Key: QWUZKLGMYXAWHL-DJKKODMXSA-N
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Description

(E)-2-(((1H-Indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile (CAS 324065-22-7) is a heterocyclic compound featuring a thiophene core substituted with a cyano group at position 3, methyl groups at positions 4 and 5, and an (E)-configured Schiff base linkage to an indole moiety at position 2. Its molecular formula is C₁₈H₁₅N₃S, with a molar mass of 305.4 g/mol .

Properties

IUPAC Name

2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-dimethylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-10-11(2)20-16(14(10)7-17)19-9-12-8-18-15-6-4-3-5-13(12)15/h3-6,8-9,18H,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUZKLGMYXAWHL-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile typically involves a Schiff base reaction. This reaction is carried out by condensing 1H-indole-3-carbaldehyde with 2-amino-4,5-dimethylthiophene-3-carbonitrile under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Formation of the Imine Linkage

The imine bond between the indole and thiophene rings is critical for stability and reactivity. Studies on analogous systems suggest:

  • Mechanism : Acid-catalyzed condensation of an indole aldehyde with an amine-containing thiophene derivative.

  • Instability : Unstable intermediates may undergo oxidation or degradation under harsh conditions, necessitating controlled synthesis .

Thiophene Functionalization

The thiophene ring undergoes reactions typical of heterocyclic systems:

  • Electrophilic Substitution : Reactivity at the 3-position due to the electron-withdrawing nitrile group.

  • Nucleophilic Addition : Potential for thio-enolization or Michael addition, as seen in dihydrothiophene systems .

Nitrile Group Reactivity

The nitrile group enables transformations such as:

  • Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.

  • Alkylation : Nucleophilic substitution via nitrile oxide intermediates.

Structural Analogs and Comparisons

Several compounds share structural motifs with the target molecule, differing in functional groups or cyclization patterns:

Compound Key Features Reactivity Highlights
2-(1H-indol-3-yl)quinazolin-4(3H)-oneIndole + quinazolinone coreProne to oxidation/degradation in acidic conditions
Thieno[2,3-b]indolesThiophene fused to indoleFormed via [3 + 2] annulation; stable aromatic system
Thiadiazole derivativesThiadiazole instead of thiopheneKnown for urease inhibition via nitrile interactions

Theoretical Insights

Quantum chemical studies on similar systems (e.g., dihydrothiophenes) reveal:

  • Mechanistic Pathways :

    • Step 1 : Michael addition forming intermediates (activation energy: ~46–54 kJ/mol).

    • Step 2 : Proton transfer and elimination of thiocyanate (rate-limiting step, activation energy: ~63–77 kJ/mol) .

  • Solvation Effects : Polar solvents (e.g., EtOH) stabilize transition states, influencing reaction rates .

Biological and Functional Implications

While direct data on this compound is limited, structural analogs suggest:

  • Enzyme Inhibition : Nitrile groups may interact with catalytic sites (e.g., urease).

  • Pharmacological Activity : Indole moieties often exhibit neuroactivity or anticancer properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar compounds for their antitumor properties, demonstrating that derivatives with structural similarities exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with indole and thiophene moieties have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study: In Vitro Evaluation

A study assessing the anticancer activity of related compounds utilized a panel of approximately sixty cancer cell lines. The results indicated that certain derivatives exhibited mean growth inhibition (GI) values indicating effective cytotoxicity. For example, compounds with similar structures demonstrated GI values as low as 15.72 µM, suggesting potent activity against tumor cells .

Neuroprotective Effects

Research into the neuroprotective properties of indole derivatives suggests that (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile may play a role in treating neurodegenerative diseases. Indole-based compounds have been shown to modulate neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

Antioxidant Properties

The antioxidant capacity of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile has also garnered attention. Studies have indicated that indole derivatives possess significant free radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis performed on similar compounds revealed that modifications to the indole structure could enhance antioxidant efficacy. This modeling helps in predicting which derivatives might exhibit superior activity, guiding future synthetic efforts towards more potent antioxidants .

Drug Design and Development

The compound's unique structural features make it a valuable candidate in drug design. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents. The incorporation of thiophene and indole rings provides a scaffold for designing multi-target drugs that can address complex diseases simultaneously.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile to specific receptors involved in disease pathways. These studies suggest that the compound can effectively bind to targets associated with cancer proliferation and neurodegeneration, paving the way for further pharmacological evaluations .

Mechanism of Action

The mechanism of action of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may interact with bacterial cell membranes, leading to disruption of membrane integrity and cell death. In its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to apoptosis or programmed cell death .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Source
(E)-2-(((1H-Indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile C₁₈H₁₅N₃S 305.4 Indole, methyl (C4/C5), cyano (C3) 324065-22-7
(E)-2-{[(2-Thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₄H₁₂N₂S₂ 272.38 Thiophene (Schiff base), tetrahydrobenzothiophene, cyano (C3) 324058-65-3
1-Butyl-4,5-diphenyl-2-[(E)-(2-thienylmethylene)amino]-1H-pyrrole-3-carbonitrile C₂₆H₂₃N₃S 409.55 Pyrrole core, butyl (N1), diphenyl (C4/C5), thienylmethylene (Schiff base) 477887-47-1
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) C₁₇H₁₄N₂O₂ 277.0 Chromene core, hydroxy (C5), methylphenyl (C4), cyano (C3) N/A
Key Observations:

Core Heterocycle Variation :

  • The primary compound uses a thiophene core, while analogs include tetrahydrobenzothiophene (), pyrrole (), and chromene (). These cores influence electronic properties and steric bulk.
  • The indole group in the primary compound enhances hydrogen-bonding capacity compared to the thienyl group in ’s analog .

Substituent Effects: Methyl groups at C4/C5 in the primary compound increase hydrophobicity compared to the tetrahydrobenzothiophene in , which has a saturated cyclohexene ring.

Schiff Base Configuration :

  • All compounds feature an (E)-configured Schiff base, critical for planar molecular geometry and π-π stacking in crystal structures. However, crystallographic validation tools like SHELX () are required to confirm these arrangements.

Physicochemical and Functional Comparisons

Hydrogen Bonding and Solubility:
  • The indole N–H group in the primary compound enables hydrogen bonding with acceptors like carbonyls or solvents, improving solubility in polar media compared to the thienyl analog (), which lacks such groups .
  • The cyano group in all compounds contributes to dipole interactions and may enhance crystallinity, as seen in chromene derivatives () with defined melting points (223–227°C) .
Electronic Properties:
  • Thiophene vs. Pyrrole: Thiophene’s sulfur atom offers stronger electron-withdrawing effects than pyrrole’s nitrogen, altering redox potentials and charge transport properties.

Biological Activity

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, focusing on antimicrobial efficacy and possible mechanisms of action.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiophene ring through a methylene amino group, with a carbonitrile functional group. The structural formula can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{S}

Antimicrobial Activity

Research has demonstrated that compounds similar to (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile exhibit noteworthy antimicrobial properties. A study evaluating the activity of various derivatives indicated that compounds containing the indole and thiophene structures displayed potent inhibitory effects against a range of bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for related compounds against selected bacterial strains:

CompoundBacterial StrainMIC (μM)
5dStaphylococcus aureus37.9
5gEscherichia coli113.8
4hBacillus cereus1.99
5bListeria monocytogenes4.17

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

The proposed mechanisms for the antimicrobial activity of this class of compounds include:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Membrane Disruption : The lipophilic nature of the thiophene ring may contribute to membrane disruption in bacteria, enhancing permeability and leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of indole-thiophene hybrids and tested their antimicrobial properties against common pathogens. The results showed that certain derivatives had lower MIC values than conventional antibiotics, indicating their potential as alternative therapeutic agents .

Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays using human cell lines revealed that some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the common synthetic routes for preparing (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile, and what conditions optimize yield?

The compound is typically synthesized via Knoevenagel condensation between 2-amino-4,5-dimethylthiophene-3-carbonitrile and an indole-3-carbaldehyde derivative. Key steps include:

  • Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with a cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the cyano group .
  • Condensation with 1H-indole-3-carbaldehyde in the presence of piperidine and acetic acid in toluene under reflux (5–6 hours), yielding the target compound with 72–94% efficiency .
  • Alternative methods use ZnCl₂ in DMF as a catalyst for Schiff base formation, achieving high purity after recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR spectroscopy : Identifies the nitrile (–CN) stretch near 2204 cm⁻¹ and imine (C=N) absorption around 1645 cm⁻¹ .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for indole and thiophene), methyl groups (δ 2.1–2.5 ppm), and the imine proton (δ ~8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M]⁺) confirm the molecular weight, while fragmentation patterns validate the backbone .

Q. How is single-crystal X-ray diffraction (SCXRD) employed to resolve structural ambiguities?

  • SCXRD with SHELX software (e.g., SHELXL/SHELXS) determines bond lengths, angles, and conformation. For example, the thiophene ring puckering and imine (E)-configuration are validated via crystallographic data .
  • Hydrogen bonding networks (e.g., N–H···N or C–H···π interactions) are mapped to explain packing motifs .

Advanced Research Questions

Q. How can discrepancies in synthetic yields (e.g., 72% vs. 94%) be systematically addressed?

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time .
  • Catalyst screening : Compare ZnCl₂ (DMF) vs. piperidine/AcOH (toluene) for Schiff base efficiency .
  • Solvent effects : Polar aprotic solvents (DMF) may enhance solubility of intermediates, while toluene minimizes side reactions .

Q. What computational methods predict the non-planar conformation of the thiophene ring in the solid state?

  • Cremer-Pople puckering coordinates quantify ring distortion using crystallographic data. For example, amplitude (q) and phase angle (φ) parameters differentiate envelope vs. twist conformations .
  • DFT calculations (e.g., B3LYP/6-31G*) model electronic effects influencing planarity, such as steric hindrance from methyl groups .

Q. How do hydrogen-bonding networks influence the compound’s supramolecular assembly and material properties?

  • Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings) that stabilize crystal packing .
  • Correlate intermolecular interactions (e.g., π-π stacking of indole-thiophene moieties) with bulk properties like thermal stability or solubility .

Q. What strategies improve the compound’s bioactivity or optoelectronic performance through structural modification?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the indole ring to enhance nonlinear optical (NLO) response, as seen in isatin-indole hybrids .
  • Coordination chemistry : Chelate metal ions (e.g., Zn²⁺) via the cyano and imine groups to explore catalytic or antimicrobial activity .

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